molecular formula C19H21ClO3 B13409460 (2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran

(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran

Cat. No.: B13409460
M. Wt: 332.8 g/mol
InChI Key: VJQUMYQNPLTFOB-OTWHNJEPSA-N
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Description

(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure substituted with p-tolyloxy groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring, introduction of the p-tolyloxy groups, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.

    Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran compounds.

Scientific Research Applications

(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran shares structural similarities with other tetrahydrofuran derivatives, such as:
    • 5-Chloro-3-(p-tolyloxy)tetrahydrofuran
    • 3-(p-Tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran

Uniqueness

The unique combination of p-tolyloxy groups and a chlorine atom in

Properties

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

(2R,3S,5R)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1

InChI Key

VJQUMYQNPLTFOB-OTWHNJEPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C

Origin of Product

United States

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